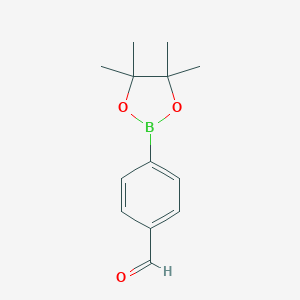

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Descripción general

Descripción

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO3. It is a white to light yellow powder or crystal at room temperature. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and often requires a base like potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Example Reactions

Key Features :

-

Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

-

Bases: K₂CO₃ or Na₂CO₃.

-

Solvents: THF, dioxane, or aqueous mixtures.

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acid under strong oxidizing conditions.

Reagents and Products

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, heat | 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid |

| CrO₃ | H₂SO₄, acetone | Same as above |

Applications : Useful for synthesizing boronic acid derivatives for bioconjugation .

Reduction Reactions

The aldehyde reduces to a primary alcohol, preserving the boronic ester group.

Example

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | (4-(Borolan-2-yl)phenyl)methanol |

Note : NaBH₄ is less effective due to boronic ester stability.

Nucleophilic Additions

The aldehyde reacts with nucleophiles like hydroxylamine or amines.

Key Reactions

| Nucleophile | Product | Conditions | Source |

|---|---|---|---|

| Hydroxylamine | Benzaldehyde oxime (Z/E isomers) | EtOH, RT | |

| Primary amines | Schiff bases | Catalyst-free, RT |

Structural Data :

Condensation Reactions

The aldehyde participates in aldol and imine-forming reactions.

Substitution Reactions

The boronic ester undergoes transesterification with diols.

Reaction Profile

| Reagent | Product | Use Case |

|---|---|---|

| 1,2-Ethanediol | Ethylene glycol boronic ester | Tuning solubility for polymers |

Case Study:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHBO

- Molecular Weight : 232.09 g/mol

- CAS Number : 128376-64-7

- Melting Point : 61 °C

- Purity : ≥97.0% (by GC)

The compound contains a dioxaborolane moiety that enhances its stability and reactivity, making it suitable for various chemical reactions.

Synthetic Applications

1. Organic Synthesis

- Cross-Coupling Reactions : This compound serves as a boronic acid pinacol ester and is instrumental in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The aldehyde functionality enables further transformations such as oxidation and reduction reactions, allowing for the synthesis of complex molecules from simpler precursors .

2. Pharmaceutical Development

- Drug Design : The compound's ability to act as a building block in medicinal chemistry is notable. It can be utilized in the development of new drugs targeting various diseases by modifying its structure to enhance biological activity .

- Targeted Delivery Systems : Its stability and reactivity make it a candidate for creating targeted drug delivery systems where precise control over drug release is required.

Case Studies

Material Science Applications

The compound is also explored in material science for the development of:

- Polymeric Materials : Its boron-containing structure is beneficial in creating polymers with unique properties such as thermal stability and mechanical strength.

- Sensors : The reactivity of the aldehyde group can be exploited in sensor applications where detection of specific analytes is required.

Mecanismo De Acción

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 4-(Hydroxymethyl)phenylboronic acid pinacol ester

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions further enhances its utility in the synthesis of complex molecules .

Actividad Biológica

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique dioxaborolane structure, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzaldehyde moiety attached to a dioxaborolane group, which is known for its role in various chemical reactions and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar boron structures exhibit antimicrobial properties. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes.

- Anticancer Potential : Research has suggested that boron-containing compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines remain to be fully elucidated.

- Enzyme Inhibition : Compounds featuring boron have been shown to inhibit glycosidases and proteases. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Antimicrobial Activity

A study conducted on related boron compounds demonstrated significant activity against multidrug-resistant bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 4–8 μg/mL for derivatives similar to this compound .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Similar Boron Compound | 4–8 | MRSA |

| 24 | 0.5–1.0 | Mycobacterium tuberculosis |

Anticancer Activity

In vitro studies have shown that boron-containing compounds can selectively inhibit cancer cell lines while sparing normal cells. For example:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >10 | Low |

These findings suggest a potential therapeutic window for the use of this compound in treating triple-negative breast cancer (TNBC), with a notable selectivity for cancerous cells over normal cells .

The mechanisms by which this compound exerts its biological effects are not yet fully understood but may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBMXJJGPXADPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377754 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-64-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.